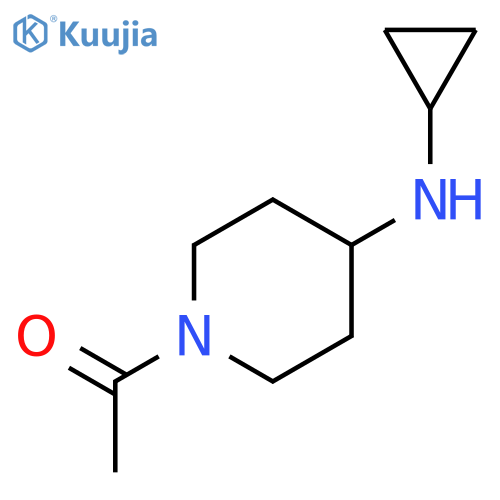

Cas no 387358-46-5 (1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one)

1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one 化学的及び物理的性質

名前と識別子

-

- Ethanone,1-[4-(cyclopropylamino)-1-piperidinyl]-

- 1-[4-(cyclopropylamino)-1-piperidinyl]Ethanone

- 1-ACETYL-4-(CYCLOPROPYLAMINO)PIPERIDINE

- 1-Acetyl-4-cyclopropylaminopiperidine

- AC1MC2VG

- AG-F-36601

- CTK4I0404

- MolPort-001-768-588

- SBB058915

- SureCN3317493

- A873785

- CS-0205935

- V10030

- DTXSID60370635

- 387358-46-5

- 1-acetyl-N-cyclopropylpiperidin-4-amine, AldrichCPR

- 1-(4-(Cyclopropylamino)piperidin-1-yl)ethanone

- AKOS009005922

- 1-ACETYL-N-CYCLOPROPYLPIPERIDIN-4-AMINE

- 1-[4-(cyclopropylamino)piperidin-1-yl]ethanone

- SB41107

- MFCD01941331

- 1-[4-(cyclopropylamino)piperidin-1-yl]ethan-1-one

- 1-[4-(Cyclopropylamino)-1-piperidinyl]ethanon

- PS-5300

- 1-acetyl-4-cyclopropylamino piperidine

- SCHEMBL3317493

- KWLJTPCIXGQHSB-UHFFFAOYSA-N

- FT-0676504

- DB-311654

- 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one

-

- MDL: MFCD01941331

- インチ: InChI=1S/C10H18N2O/c1-8(13)12-6-4-10(5-7-12)11-9-2-3-9/h9-11H,2-7H2,1H3

- InChIKey: KWLJTPCIXGQHSB-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N1CCC(CC1)NC2CC2

計算された属性

- せいみつぶんしりょう: 182.14204

- どういたいしつりょう: 182.141913202g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

じっけんとくせい

- PSA: 32.34

1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-5300-1MG |

1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one |

387358-46-5 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| abcr | AB245982-5 g |

1-Acetyl-4-(cyclopropylamino)piperidine |

387358-46-5 | 5g |

€280.00 | 2023-04-27 | ||

| Fluorochem | 023460-10g |

1-Acetyl-N-cyclopropylpiperidin-4-amine |

387358-46-5 | 95%+ | 10g |

£166.00 | 2022-03-01 | |

| TRC | C999045-10mg |

1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one |

387358-46-5 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | D765230-1g |

1-(4-(Cyclopropylamino)piperidin-1-yl)ethanone |

387358-46-5 | 95% | 1g |

$135 | 2024-06-07 | |

| Key Organics Ltd | PS-5300-5G |

1-[4-(Cyclopropylamino)piperidin-1-yl]ethan-1-one |

387358-46-5 | >95% | 5g |

£110.00 | 2025-02-09 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006982-1g |

1-Acetyl-4-cyclopropylaminopiperidine |

387358-46-5 | 1g |

567.0CNY | 2021-07-10 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 006982-5g |

1-Acetyl-4-cyclopropylaminopiperidine |

387358-46-5 | 5g |

2274.0CNY | 2021-07-10 | ||

| Chemenu | CM387519-5g |

1-Acetyl-4-cyclopropylaminopiperidine |

387358-46-5 | 95%+ | 5g |

$124 | 2023-02-17 | |

| abcr | AB245982-10g |

1-Acetyl-4-(cyclopropylamino)piperidine; . |

387358-46-5 | 10g |

€484.00 | 2025-02-17 |

1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one 関連文献

-

1. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

1-4-(Cyclopropylamino)piperidin-1-ylethan-1-oneに関する追加情報

Introduction to 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one (CAS No. 387358-46-5)

1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one, identified by the chemical compound code CAS No. 387358-46-5, is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of a cyclopropylamino substituent at the 4-position and an ethanone moiety at the 1-position introduces unique structural and functional properties, making it a promising candidate for further exploration in drug discovery and development.

The structural framework of 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one combines the versatility of piperidine derivatives with the potential bioactivity imparted by the cyclopropylamino group. Piperidine derivatives are well-documented for their role in various therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and cancer. The cyclopropylamino group, in particular, has been shown to enhance metabolic stability and binding affinity in several drug candidates, making it an attractive feature for medicinal chemists.

In recent years, there has been a surge in research focused on developing novel piperidine-based compounds with enhanced pharmacological properties. The ethanone functional group in 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one provides a site for further chemical modification, allowing for the synthesis of analogs with tailored biological activities. This flexibility has led to its investigation as a scaffold for small-molecule drugs targeting various disease mechanisms.

One of the most compelling aspects of 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are frequently implicated in diseases such as cancer. The piperidine core is known to interact effectively with ATP-binding pockets in kinase domains, while the cyclopropylamino group can further optimize binding interactions. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on specific kinases, making them valuable tools for therapeutic intervention.

Moreover, the compound's structural features make it amenable to further derivatization to explore its pharmacokinetic properties. The cyclopropyl group is known to improve oral bioavailability by reducing metabolic clearance, while the piperidine ring contributes to favorable solubility characteristics. These attributes are critical for developing compounds that can reach therapeutic levels in vivo and maintain efficacy over prolonged periods.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one for potential drug candidates. Molecular docking studies have been conducted to evaluate its interaction with target proteins, providing insights into its binding affinity and mode of action. These virtual screening approaches have identified promising lead structures that can be refined through iterative synthesis and optimization.

The synthesis of 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one involves multi-step organic reactions that require careful control of reaction conditions to ensure high yield and purity. Key synthetic steps include the formation of the piperidine ring followed by introduction of the cyclopropylamino and ethanone functionalities. Advances in synthetic methodologies have made it possible to produce this compound with greater efficiency and scalability, facilitating its use in both academic research and industrial applications.

In conclusion, 1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one (CAS No. 387358-46-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its combination of a piperidine core with cyclopropylamino and ethanone substituents positions it as a versatile scaffold for drug discovery. As research continues to uncover new biological targets and develop innovative synthetic strategies, compounds like this are poised to play a crucial role in addressing unmet medical needs.

387358-46-5 (1-4-(Cyclopropylamino)piperidin-1-ylethan-1-one) 関連製品

- 77934-47-5(Acetamide,N,N-bis(1-methylheptyl)-)

- 139062-96-7(1-[4-(methylamino)piperidin-1-yl]ethan-1-one)

- 160357-94-8(1-(4-aminopiperidin-1-yl)ethan-1-one)

- 13231-81-7(3-Methyl-1-hexanol)

- 2138199-59-2(4-Pyridinamine, 3-bromo-N-cyclopropyl-N,2-dimethyl-)

- 381178-19-4(3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole)

- 1806178-83-5(5-(Chloromethyl)-4-iodo-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1517220-99-3(Glycine, N-(5-hydroxy-1-oxopentyl)-)

- 1805435-32-8(4-(Difluoromethyl)-2-fluoro-3-methoxypyridine-6-carbonyl chloride)

- 2034519-56-5(methyl 4-{1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-ylcarbamoyl}benzoate)